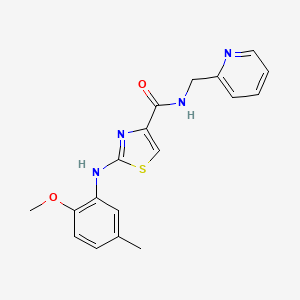

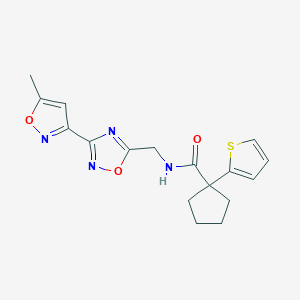

2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide" is a complex molecule that may be related to various synthesized compounds described in the provided papers. Although none of the papers directly discuss this exact compound, they do provide insights into similar structures and the synthesis of related thiazole derivatives. For instance, the synthesis of thiazole derivatives is reported in the context of creating potential pharmacological agents or for structural analysis .

Synthesis Analysis

The synthesis of related thiazole compounds involves multi-step reactions, often starting with different acid derivatives and involving catalysis or nucleophilic substitution reactions. For example, the synthesis of methyl 4-aminopyrrole-2-carboxylates described in one study involves a relay catalytic cascade reaction using a binary catalytic system . Another paper reports the synthesis of a complex benzamide derivative from 2,6-difluorobenzoic acid in a multi-step process . These methods could potentially be adapted for the synthesis of the compound , suggesting that a similar multi-step approach with appropriate starting materials and catalysts might be used.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic methods and, in some cases, X-ray crystallography. For instance, the crystal structure of a pyrazolopyridine derivative was determined using single-crystal X-ray diffraction data, which provided detailed information about the molecule's geometry and intermolecular interactions . Similarly, the structure of a thiazole carboxylate was elucidated through crystallographic data, revealing the presence of hydrogen bonding in the crystal structure .

Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives can be quite diverse, including nucleophilic substitutions, catalytic reductions, and reactions with electrophilic reagents. For example, the transformation of an isothiuronium bromide into a thiazolidinone derivative was studied, revealing insights into the kinetics and mechanism of the reaction . Another study described the synthesis of triazolopyrimidine derivatives from an amino-imino precursor, showcasing the reactivity of thiazole-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely depending on the substituents and the overall molecular structure. The papers provided do not offer detailed information on the physical and chemical properties of the specific compound . However, they do suggest that properties such as solubility, melting point, and reactivity can be inferred from related compounds. For example, the presence of methoxy and carboxylate groups in the molecules could influence their solubility in organic solvents .

Scientific Research Applications

Heterocyclic Compounds in Biological Matrices

The heterocyclic aromatic amine PhIP, while not the exact compound , demonstrates the relevance of heterocyclic compounds in understanding carcinogenic effects and metabolism in biological systems. This emphasizes the importance of quantitative and qualitative analyses of heterocyclic compounds and their metabolites in studying biological effects and exposures (Teunissen et al., 2010).

Chemistry and Properties of Benzothiazole Compounds

Research on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes highlights the versatile chemistry and significant properties of benzothiazole compounds. This review showcases the preparation, properties, and biological activities of such compounds, suggesting potential research directions for the target compound (Boča et al., 2011).

Optoelectronic Applications of Quinazolines and Pyrimidines

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems for the creation of novel optoelectronic materials is discussed. This research indicates potential applications of the compound for developing advanced materials in electronics and photonics (Lipunova et al., 2018).

Antitubercular Activity of Heterocyclic Compounds

A study on 2-isonicotinoylhydrazinecarboxamide and its derivatives, including pyridin-4-yl and heteroaromatic compounds, showcases the importance of heterocyclic chemistry in developing antitubercular agents. This suggests a research avenue for the compound in the context of antimicrobial and antitubercular activity (Asif, 2014).

Cleaner Techniques in Environmental Remediation

The role of sulfamethoxazole, a compound with a carboxamide group, in environmental pollution and remediation techniques offers insights into the environmental applications of similar compounds. This highlights the potential for research into the environmental impact and remediation uses of the target compound (Prasannamedha et al., 2020).

properties

IUPAC Name |

2-(2-methoxy-5-methylanilino)-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-12-6-7-16(24-2)14(9-12)21-18-22-15(11-25-18)17(23)20-10-13-5-3-4-8-19-13/h3-9,11H,10H2,1-2H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWRNYAZMOMDEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2548666.png)

![N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide](/img/structure/B2548672.png)

![5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2548674.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2548675.png)

![N-[2-(diethylamino)ethyl]-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}ethanediamide](/img/structure/B2548684.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2548685.png)

![2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2548687.png)